FTI-276 trifluoroacetate salt

Übersicht

Beschreibung

FTI 276 (TFA) is a highly potent and selective CAAX peptidomimetic of the carboxyl terminal of Ras proteins. It is known for its ability to inhibit farnesyl transferase, an enzyme involved in the post-translational modification of proteins . This compound has shown significant potential in blocking the growth of human lung carcinoma expressing oncogenic K-Ras .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: FTI 276 (TFA) is synthesized through a series of chemical reactions involving the coupling of specific amino acids and other organic compounds. The synthesis typically involves the following steps:

Formation of the Peptidomimetic Backbone: The core structure is built by coupling amino acids using peptide synthesis techniques.

Introduction of Functional Groups: Specific functional groups are introduced to enhance the compound’s ability to inhibit farnesyl transferase.

Industrial Production Methods: Industrial production of FTI 276 (TFA) involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production, ensuring consistency and high yield. Key steps include:

Batch Synthesis: Large batches of the compound are synthesized in reactors.

Purification and Quality Control: The product undergoes rigorous purification and quality control to meet industry standards.

Analyse Chemischer Reaktionen

Arten von Reaktionen: FTI 276 (TFA) unterliegt hauptsächlich den folgenden Arten von Reaktionen:

Inhibition von Farnesyltransferase: Die Verbindung inhibiert das Enzym Farnesyltransferase und verhindert die Farnesylierung von Zielproteinen.

Interaktion mit Ras-Proteinen: Es interagiert mit dem CAAX-Motiv von Ras-Proteinen und blockiert deren posttranslationale Modifikation.

Häufige Reagenzien und Bedingungen:

Reagenzien: Aminosäuren, organische Lösungsmittel, Kupplungsmittel.

Bedingungen: Bedingungen für die Peptidsynthese, einschließlich spezifischer pH- und Temperatureinstellungen.

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist die Hemmung der Farnesyltransferaseaktivität, was zu einer Verhinderung der Ras-Proteinmodifikation führt .

Wissenschaftliche Forschungsanwendungen

FTI 276 (TFA) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Krebsforschung: Es wird verwendet, um die Hemmung von Ras-Proteinen zu untersuchen, die häufig bei Krebs mutiert sind.

Arzneimittelentwicklung: Die Verbindung dient als Leitmolekül für die Entwicklung neuer Farnesyltransferase-Inhibitoren.

Biologische Studien: Forscher verwenden FTI 276 (TFA), um die Rolle der Farnesylierung in zellulären Prozessen zu untersuchen.

Medizinische Anwendungen: Potenzielle therapeutische Anwendungen bei der Behandlung von Krebs mit Ras-Mutationen.

5. Wirkmechanismus

FTI 276 (TFA) übt seine Wirkungen aus, indem es das Enzym Farnesyltransferase inhibiert. Dieses Enzym ist für die Farnesylierung von Ras-Proteinen verantwortlich, ein kritischer Schritt bei ihrer Aktivierung und Funktion. Durch Blockieren dieser Modifikation verhindert FTI 276 (TFA), dass Ras-Proteine an der Plasmamembran verankert werden, wodurch ihre Fähigkeit, Wachstumssignale weiterzuleiten, gehemmt wird . Dies führt zur Unterdrückung onkogener Signalwege und des Tumorwachstums .

Ähnliche Verbindungen:

FTI 277 (TFA): Ein weiterer Farnesyltransferase-Inhibitor mit ähnlichen Eigenschaften.

GGTI 298 (TFA): Inhibiert Geranylgeranyltransferase I, ein weiteres Enzym, das an der Proteinprenylierung beteiligt ist.

Rigosertib: Ein Multikinase-Inhibitor mit Aktivität gegen Ras-Signalwege.

Einzigartigkeit von FTI 276 (TFA): FTI 276 (TFA) ist aufgrund seiner hohen Potenz und Selektivität für Farnesyltransferase einzigartig. Es hat in präklinischen Modellen eine signifikante Wirksamkeit gezeigt, insbesondere bei der Hemmung des Wachstums von Tumoren, die onkogene K-Ras exprimieren .

Wirkmechanismus

FTI 276 (TFA) exerts its effects by inhibiting the enzyme farnesyl transferase. This enzyme is responsible for the farnesylation of Ras proteins, a critical step in their activation and function. By blocking this modification, FTI 276 (TFA) prevents Ras proteins from anchoring to the plasma membrane, thereby inhibiting their ability to relay growth signals . This leads to the suppression of oncogenic signaling pathways and tumor growth .

Vergleich Mit ähnlichen Verbindungen

FTI 277 (TFA): Another farnesyl transferase inhibitor with similar properties.

GGTI 298 (TFA): Inhibits geranylgeranyltransferase I, another enzyme involved in protein prenylation.

Rigosertib: A multi-kinase inhibitor with activity against Ras signaling pathways.

Uniqueness of FTI 276 (TFA): FTI 276 (TFA) is unique due to its high potency and selectivity for farnesyl transferase. It has shown significant efficacy in preclinical models, particularly in inhibiting the growth of tumors expressing oncogenic K-Ras .

Biologische Aktivität

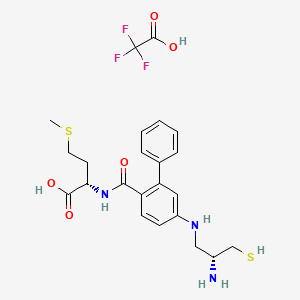

FTI-276 trifluoroacetate salt, known chemically as N-[4-[2( R)-Amino-3-mercaptopropyl]amino-2-phenylbenzoyl]methionine trifluoroacetate salt, is a potent and selective inhibitor of farnesyltransferase (FTase). This compound has garnered attention due to its significant biological activity, particularly in the context of cancer research. It primarily functions as a Ras CAAX peptidomimetic, exhibiting over 100-fold selectivity against geranylgeranyltransferase I (GGTase I) .

| Property | Value |

|---|---|

| Chemical Formula | C₃₈H₃₈F₃N₃O₅S₂ |

| Molecular Weight | 547.61 g/mol |

| CAS Number | 1217471-51-6 |

| Purity | ≥95% (HPLC) |

| IC₅₀ (FTase) | 0.5 nM |

| IC₅₀ (GGTase I) | 50 nM |

FTI-276 inhibits the farnesylation process of proteins, specifically targeting the Ras family of proteins, which are critical in cell signaling pathways that regulate growth and differentiation. By blocking FTase, FTI-276 prevents the proper localization and activation of oncogenic Ras proteins, thereby disrupting their signaling pathways .

In Vitro Studies

Research indicates that FTI-276 demonstrates potent inhibition of FTase in vitro, with an IC₅₀ value of approximately 500 pM . The compound has been shown to effectively disrupt oncogenic signaling pathways in various cancer cell lines.

In Vivo Studies

In vivo studies have demonstrated that FTI-276 can block tumor growth in models expressing oncogenic K-Ras. For example, a study by Sun et al. (1995) reported that FTI-276 significantly inhibited the growth of human lung carcinoma xenografts in nude mice that express mutated K-Ras and have p53 deletions .

Case Studies

- Human Lung Carcinoma Model : A study conducted on nude mice with human lung carcinoma cells expressing K-Ras showed a marked reduction in tumor size following treatment with FTI-276. The results indicated that the compound effectively blocked tumor progression by interfering with Ras-mediated signaling pathways.

- Combination Therapies : Preliminary investigations into combination therapies involving FTI-276 and other chemotherapeutic agents suggest enhanced efficacy in reducing tumor growth compared to monotherapy. This synergy may be attributed to the dual targeting of different pathways involved in cancer progression.

Eigenschaften

IUPAC Name |

(2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O3S2.C2HF3O2/c1-29-10-9-19(21(26)27)24-20(25)17-8-7-16(23-12-15(22)13-28)11-18(17)14-5-3-2-4-6-14;3-2(4,5)1(6)7/h2-8,11,15,19,23,28H,9-10,12-13,22H2,1H3,(H,24,25)(H,26,27);(H,6,7)/t15-,19+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVHISGQCODLHL-WSCVZUBPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC=C2.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28F3N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.